molecular formula C22H24N2O6 B2705657 N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 727663-58-3

N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

Número de catálogo: B2705657
Número CAS: 727663-58-3
Peso molecular: 412.442
Clave InChI: VBVSWTNTQURHAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(Adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a nitro group at position 6, a methoxy group at position 8, and an adamantane-substituted carboxamide at position 2. The adamantane moiety, a rigid bicyclic hydrocarbon, enhances lipophilicity and may improve pharmacokinetic properties, such as membrane permeability or metabolic stability . This compound is structurally analogous to bioactive coumarins, which are known for anticoagulant, antimicrobial, and fluorescent properties, though specific biological data for this derivative remain unexplored in the provided evidence.

Propiedades

IUPAC Name

N-(1-adamantylmethyl)-8-methoxy-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-29-18-7-16(24(27)28)5-15-6-17(21(26)30-19(15)18)20(25)23-11-22-8-12-2-13(9-22)4-14(3-12)10-22/h5-7,12-14H,2-4,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVSWTNTQURHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has shown potential as an antiviral and anticancer agent due to its structural features. Key findings include:

  • Anticancer Efficacy : Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various human cancer cell lines, with some showing IC50 values lower than conventional chemotherapeutic agents .
  • Mechanistic Insights : Research has demonstrated that treatment with this compound can activate apoptotic pathways in cancer cells, evidenced by increased levels of active caspases and PARP cleavage .

Antimicrobial Properties

Preliminary studies suggest that derivatives may possess antimicrobial activity, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus . This highlights its potential for developing new antimicrobial agents.

Materials Science

The rigid structure of N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide makes it a candidate for advanced materials development, including:

  • Polymers : Its unique properties may enhance the mechanical strength and thermal stability of polymeric materials.
  • Nanomaterials : The compound's characteristics could be leveraged in the synthesis of nanomaterials for various applications, including drug delivery systems.

Biological Studies

Research into the interactions of N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide with biological macromolecules is ongoing. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.

Mecanismo De Acción

The mechanism of action of N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in viral replication or cancer cell proliferation.

    Pathways Involved: It may interfere with signaling pathways critical for cell survival and replication, leading to its therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2H-chromene-3-carboxamide is compared with structurally related compounds (Table 1). Key comparisons include:

Structural Analogues with Adamantane Substitutions

  • N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide (): Structural Difference: The adamantane group is linked via an ethyloxyethyl (-OCH2CH2-) spacer instead of a methyl (-CH2-) group. Impact: The ethyloxyethyl chain introduces rotatable bonds (8 vs. However, this may reduce binding affinity due to conformational flexibility . Physicochemical Data: Molecular weight = 442.47, logP = 3.815, H-bond acceptors = 11.
  • 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ():

    • Core Structure: Benzothiazole instead of coumarin.
    • Functional Groups: Adamantane is attached via an acetamide linker.
    • Crystallography: The adamantane group adopts a gauche conformation relative to the acetamide, influencing molecular packing via H-bonding and S⋯S interactions. This contrasts with coumarin derivatives, where planar π-systems dominate .

Coumarin Derivatives with Varied Substituents

  • 6-Bromo-8-methoxy-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide (): Substituents: 6-bromo (vs. 6-nitro) and tetrahydrofuranmethyl carboxamide. Electronic Effects: Bromo is less electron-withdrawing than nitro, reducing electrophilicity at the coumarin core. This may alter reactivity in substitution reactions or interactions with biological targets. Synthetic Yield: Not reported, but bromo-substituted coumarins typically exhibit higher stability than nitro analogues during synthesis.

Adamantane-Containing Purine Derivatives ()

  • N-(Adamantan-1-yl)-1,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide:
    • Core Structure: Purine instead of coumarin.
    • Synthetic Approach: Minisci-type C-H amidation under oxidative conditions (yield = 7–31%), contrasting with classical amidation for coumarins .
    • Thermal Stability: High melting point (>300°C for 8a), suggesting strong intermolecular interactions due to rigid adamantane and purine stacking.

Research Implications

  • Biological Potential: The nitro group may enhance interactions with nitroreductase enzymes or act as a fluorescent probe, though toxicity risks (common with nitroaromatics) require evaluation.
  • Physicochemical Trade-offs: Shorter adamantane linkers balance lipophilicity and rigidity, optimizing drug-likeness compared to bulkier derivatives .

Actividad Biológica

N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms, research findings, and potential applications in medicinal chemistry.

Structure

The compound features a rigid adamantane structure combined with a chromene moiety, which is known for its diverse biological activities. The IUPAC name is N-(1-adamantylmethyl)-8-methoxy-6-nitro-2-oxochromene-3-carboxamide, and it has the following chemical properties:

PropertyValue
Molecular FormulaC22H24N2O6
Molecular Weight396.44 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis involves several steps, including:

  • Formation of the Adamantane Derivative : Using adamantanecarboxylic acid and alkylating agents.
  • Synthesis of the Chromene Core : Through cyclization reactions involving salicylaldehyde derivatives.
  • Coupling Reaction : Final coupling under specific conditions using reagents like EDCI and DMAP.

N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide exhibits biological activity through several mechanisms:

Molecular Targets

The compound interacts with various enzymes and receptors involved in critical biological processes, including:

  • Viral Replication : Potential antiviral activity by inhibiting viral enzymes.
  • Cancer Cell Proliferation : Inducing apoptosis in cancer cells by activating caspases and PARP cleavage .

Pathways Involved

The compound may disrupt signaling pathways essential for cell survival, leading to:

  • Caspase Activation : Induction of apoptosis via caspase pathways, particularly caspase-8 .
  • Inhibition of Calcium Mobilization : Affecting cellular responses through receptor antagonism, particularly at P2Y6 receptors .

Anticancer Activity

Research has demonstrated that N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide shows significant anticancer properties. In vitro studies have indicated:

  • Cytotoxicity : The compound exhibits potent anti-proliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values indicating strong efficacy .
  • Mechanism of Action : Induces apoptosis in HepG2 liver cancer cells through caspase-dependent pathways .

Antiviral Activity

The compound's structural features suggest potential antiviral applications. It may inhibit specific viral enzymes critical for replication, although detailed studies are needed to confirm these effects.

Antimicrobial Properties

Preliminary studies indicate that derivatives of the compound may possess antimicrobial activity against various pathogens, with some demonstrating minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus .

Study 1: Anticancer Efficacy

In a study involving various adamantane derivatives, N-[adamantan-1-yl]-8-methoxy compounds were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

Study 2: Mechanistic Insights

Another study focused on the apoptotic mechanisms induced by N-[adamantan-1-yl] compounds in HepG2 cells, revealing that treatment led to increased levels of active caspases and PARP cleavage, indicating a clear apoptotic pathway activation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.